Cas no 13059-08-0 (Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside)

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- methyl 2,4-di-O-acetyl-3,6-anhydrohexopyranoside

- Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside

-

- インチ: 1S/C11H16O7/c1-5(12)16-8-7-4-15-9(8)10(17-6(2)13)11(14-3)18-7/h7-11H,4H2,1-3H3/t7-,8-,9+,10-,11+/m1/s1

- InChIKey: JPGDSDWYTMQYNV-NZFPMDFQSA-N

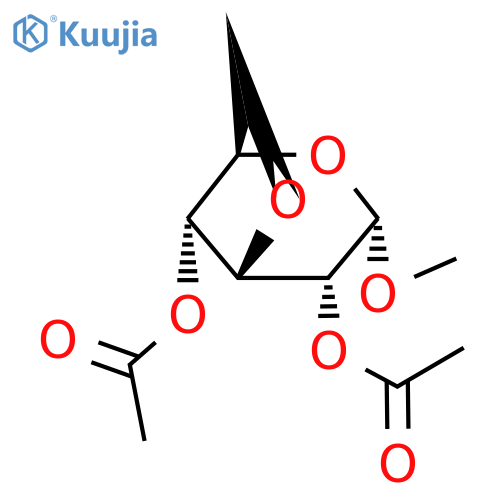

- ほほえんだ: [C@@H]12OC[C@@H](O[C@H](OC)[C@@H]1OC(C)=O)[C@H]2OC(C)=O

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515171-100mg |

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]Octane-4,8-diyl diacetate |

13059-08-0 | 98% | 100mg |

¥2400.00 | 2024-08-09 | |

| Apollo Scientific | BICL2403-500mg |

Methyl 2,4-di-O-acetyl-3,6-anhydro-?-D-glucopyranoside |

13059-08-0 | 500mg |

£895.00 | 2025-02-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515171-500mg |

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]Octane-4,8-diyl diacetate |

13059-08-0 | 98% | 500mg |

¥9292.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1515171-250mg |

(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]Octane-4,8-diyl diacetate |

13059-08-0 | 98% | 250mg |

¥5590.00 | 2024-08-09 | |

| Apollo Scientific | BICL2403-250mg |

Methyl 2,4-di-O-acetyl-3,6-anhydro-?-D-glucopyranoside |

13059-08-0 | 250mg |

£500.00 | 2025-02-22 | ||

| Apollo Scientific | BICL2403-100mg |

Methyl 2,4-di-O-acetyl-3,6-anhydro-?-D-glucopyranoside |

13059-08-0 | 100mg |

£250.00 | 2025-02-22 |

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranosideに関する追加情報

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside (CAS No. 13059-08-0): A Comprehensive Overview

Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside (CAS No. 13059-08-0) is a well-studied compound in the field of glycoscience, playing a pivotal role in the synthesis and analysis of various glycosidic structures. This compound, characterized by its acetylated and anhydro forms, has garnered significant attention due to its utility in pharmaceutical research and development.

The chemical structure of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside consists of a glucose core with modifications at the 2 and 4 positions, where acetyl groups are attached, and an anhydro bridge between the 3 and 6 positions. This unique configuration makes it a valuable intermediate in the synthesis of more complex oligosaccharides and glycoconjugates. The presence of these acetyl groups enhances the compound's solubility in organic solvents, facilitating its use in various synthetic protocols.

In recent years, the applications of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside have expanded significantly, particularly in the realm of drug discovery and glycosylation studies. Researchers have leveraged its structural properties to develop novel glycosidase inhibitors and probes for studying carbohydrate-protein interactions. The compound's ability to serve as a precursor for synthesizing diverse glycosides has made it indispensable in glycobiology laboratories.

One of the most notable advancements involving Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside is its role in developing vaccines and therapeutic agents targeting infectious diseases. The ability to modify its structure allows for the creation of synthetic carbohydrates that mimic natural pathogens' glycans. This approach has been particularly effective in designing vaccines against viruses such as influenza and HIV. The compound's stability under various conditions also makes it suitable for industrial-scale production, ensuring consistent quality for pharmaceutical applications.

The synthesis of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside typically involves a series of well-established chemical reactions starting from readily available glucose derivatives. The process often includes acetylation followed by dehydration to form the anhydride bridge. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making large-scale production more feasible. These improvements have been driven by the demand for high-purity compounds for research and commercial applications.

The analytical characterization of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside is another critical aspect that has seen significant progress. Modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These analytical methods are essential for ensuring that the compound meets stringent quality standards before being used in biological assays or drug formulations.

In addition to its synthetic utility, Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside has been explored for its potential biological activities. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in carbohydrate metabolism. These findings have opened new avenues for developing treatments against metabolic disorders. Furthermore, its role as a substrate for glycosyltransferases has been investigated in detail, providing valuable insights into enzyme mechanisms and substrate specificity.

The impact of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside extends beyond academic research into industrial applications. The pharmaceutical industry has adopted this compound as a key intermediate in producing therapeutic glycoconjugates. Its versatility in forming various glycosidic linkages makes it a preferred choice for designing complex carbohydrate-based drugs. The demand for such compounds is expected to grow as new therapeutic strategies targeting glycans emerge.

The future prospects of Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside are promising, with ongoing research focusing on expanding its applications in drug development and diagnostics. Innovations in synthetic chemistry are likely to further enhance its accessibility and utility. Additionally, collaborations between academia and industry are expected to drive the discovery of novel derivatives with enhanced biological activities.

13059-08-0 (Methyl 2,4-di-O-acetyl-3,6-anhydro-α-D-glucopyranoside) 関連製品

- 1396885-08-7(N-4-({3-3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}sulfonyl)phenylacetamide)

- 193465-78-0(methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)

- 872881-39-5(N'-{3-(benzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-2-(furan-2-yl)ethylethanediamide)

- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)

- 2106613-66-3(3-Acetamidobicyclo[3.2.1]octane-3-carboxylic acid)

- 1226437-10-0(N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide)

- 909898-73-3(1,3-Bis(4-bromo-2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride)

- 2071636-15-0(Lp-PLA2-IN-2)

- 2097903-47-2(1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)

- 1289208-41-8(2-Chloro-N-cyclobutylpyridin-4-amine)